molecular formula C12H13N5O3S2 B14922183 1-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1H-pyrazole-5-carboxamide

1-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1H-pyrazole-5-carboxamide

Cat. No.: B14922183
M. Wt: 339.4 g/mol
InChI Key: XVCSVLCTCQKJBS-UHFFFAOYSA-N
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Description

1-METHYL-N~5~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group, a phenylsulfonyl hydrazino group, and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-METHYL-N~5~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the phenylsulfonyl hydrazino group: This step involves the reaction of the pyrazole intermediate with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Carboxamide formation:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-METHYL-N~5~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-METHYL-N~5~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 1-METHYL-N~5~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

1-METHYL-N~5~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide: This compound lacks the phenylsulfonyl hydrazino group, resulting in different chemical properties and reactivity.

    1-Methyl-N~5~-{[2-(methylsulfonyl)hydrazino]carbothioyl}-1H-pyrazole-5-carboxamide:

The uniqueness of 1-METHYL-N~5~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13N5O3S2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(benzenesulfonamidocarbamothioyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H13N5O3S2/c1-17-10(7-8-13-17)11(18)14-12(21)15-16-22(19,20)9-5-3-2-4-6-9/h2-8,16H,1H3,(H2,14,15,18,21)

InChI Key

XVCSVLCTCQKJBS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NC(=S)NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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